molecular formula C23H19F3N4O4S B2594892 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1226450-57-2

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2594892
CAS RN: 1226450-57-2
M. Wt: 504.48
InChI Key: RGRXNFXBTAHSNA-UHFFFAOYSA-N
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Description

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H19F3N4O4S and its molecular weight is 504.48. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Anti-Inflammatory Agents: Given its structural features, this compound may exhibit anti-inflammatory properties. Scientists are exploring its potential as a novel anti-inflammatory drug by studying its effects on inflammatory pathways and cytokine production.

b. Anticancer Agents: The compound’s imidazole and isoxazole moieties could make it a promising candidate for cancer therapy. Researchers are evaluating its cytotoxicity against cancer cell lines and investigating its mechanism of action. Additionally, its ability to inhibit specific enzymes involved in cancer progression is being explored.

c. Antimicrobial Activity: The compound’s thioether group and aromatic rings suggest possible antimicrobial properties. Studies are underway to assess its efficacy against bacteria, fungi, and viruses. Researchers are particularly interested in its activity against drug-resistant strains.

Computational Chemistry and Molecular Modeling

Researchers are using computational methods to predict the compound’s properties, such as solubility, stability, and binding affinity. These insights guide further experimental investigations.

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O4S/c1-14-11-20(29-34-14)28-21(31)13-35-22-27-12-19(15-3-7-17(32-2)8-4-15)30(22)16-5-9-18(10-6-16)33-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRXNFXBTAHSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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